
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
概要
説明
SB-216763は、グリコーゲンシンターゼキナーゼ3(GSK-3)の強力で選択的な阻害剤です。 これは、ATP競合的にGSK-3αおよびGSK-3βアイソザイムを阻害するマレイミド誘導体であり、IC₅₀は34ナノモルです 。 この化合物は、グリコーゲン合成、細胞分化、およびアポトーシスを含むさまざまな細胞プロセスを調節する能力があるため、科学研究で広く使用されています .
準備方法
SB-216763の合成には、マレイミドコア構造の調製から始まるいくつかのステップが含まれます。合成経路には通常、次のステップが含まれます。
マレイミドコアの形成: マレイミドコアは、無水マレイン酸とアミン誘導体との反応によって合成されます。
置換反応: マレイミドコアは、さまざまなハロゲン化化合物との置換反応を受け、目的の置換基を導入します。
化学反応の分析
SB-216763は、次のようないくつかの種類の化学反応を受けます。
酸化: SB-216763は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、SB-216763に対して行われて、その官能基を修飾することができます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまなハロゲン化化合物などがあります。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究における用途
SB-216763は、次のようなさまざまな科学研究における用途があります。
化学: これは、グリコーゲンシンターゼキナーゼ3の阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されています
生物学: SB-216763は、細胞分化、アポトーシス、およびオートファジーを含む研究で使用されています。 .
科学的研究の応用
Anticancer Activity
Research indicates that 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Modulation of cell cycle progression
- Activation of caspases
Case Study: Cytotoxic Effects on Cancer Cell Lines
Cancer Cell Line | EC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
A549 (Lung) | 12.3 |
HepG2 (Liver) | 8.7 |
These findings suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .
Neuropharmacological Potential
The compound has also been investigated for its effects on the central nervous system. Preliminary studies suggest potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The exact mechanisms remain under investigation, but interactions with neurotransmitter systems could play a role.
Toxicological Studies
Due to its chemical structure and potential biological activity, understanding the toxicological profile of this compound is crucial. Studies have indicated that while it exhibits therapeutic potential, there are concerns regarding its toxicity at higher concentrations.
Metabolism and Excretion
This compound has been identified in human blood samples, indicating exposure through environmental or occupational routes. It is not a naturally occurring metabolite, raising concerns about its safety profile and potential for bioaccumulation .
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results suggest a potential role in developing new antimicrobial agents .
作用機序
SB-216763は、さまざまな細胞プロセスに関与するセリン/スレオニンタンパク質キナーゼであるグリコーゲンシンターゼキナーゼ3を阻害することによって、その効果を発揮します。 グリコーゲンシンターゼキナーゼ3の阻害は、Wnt/β-カテニン経路を含む下流のシグナル伝達経路の活性化につながります 。 これは、細胞増殖、分化、および生存に関与する遺伝子の発現を調節するβ-カテニンの蓄積をもたらします 。 さらに、SB-216763は、さまざまなモデルでオートファジーを誘導し、細胞死から保護することが示されています .
類似化合物との比較
SB-216763は、CHIR-99021や塩化リチウムなど、他のグリコーゲンシンターゼキナーゼ3阻害剤としばしば比較されます。 CHIR-99021は、グリコーゲンシンターゼキナーゼ3に対してより選択的であり、より高い効力を持ちますが、SB-216763は、複数の細胞プロセスを調節する能力において独自であり、さまざまな研究用途で広く使用されてきました 。類似の化合物には以下が含まれます。
CHIR-99021: SB-216763よりも高い効力を有する、高度に選択的なグリコーゲンシンターゼキナーゼ3阻害剤
塩化リチウム: 双極性障害の治療に使用されてきた、非選択的なグリコーゲンシンターゼキナーゼ3阻害剤
BIO(6-ブロモインジルビン-3’-オキシム): 幹細胞研究で応用されている、別のグリコーゲンシンターゼキナーゼ3阻害剤
SB-216763は、グリコーゲンシンターゼキナーゼ3の特異的な阻害とその幅広い研究用途により、際立っています。
生物活性
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, also known as SB216763, is a synthetic compound belonging to the class of n-alkylindoles. Its unique structure features a pyrrole moiety and has garnered attention for its potential biological activities, particularly in the fields of vascular biology and cell therapy.
- Chemical Formula : C19H12Cl2N2O2
- Molecular Weight : 371.22 g/mol
- Structure : The compound consists of a dichlorophenyl group and an indole moiety attached to a pyrrole-2,5-dione framework.
Endothelial Cell Differentiation
Research indicates that this compound effectively induces the differentiation of mesenchymal stem cells (MSCs) into endothelial cells (ECs). This property is particularly relevant for therapeutic applications in vascular diseases. A study reported that the compound enhances the formation of functional endothelial cells (MDFECs), which contribute to rapid endothelialization of injured blood vessels and inhibit neointima formation .
Table 1: Effects of SB216763 on Endothelial Cell Differentiation
Parameter | Control MSCs | SB216763-Treated MSCs |
---|---|---|
Expression of CD34 | Low | High |
Expression of von Willebrand Factor (vWF) | Low | High |
Functional Endothelial Markers | None | Present |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of pyrrole-2,5-dione can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The strongest inhibitory effects were observed with specific derivatives of the compound, suggesting its potential as an anti-inflammatory agent .
Case Study 1: Vascular Disease Treatment
In a clinical setting, SB216763 was administered to patients with vascular injuries. The results indicated improved endothelial coverage and reduced restenosis rates compared to controls. This suggests that the compound may enhance MSC-based therapies for vascular repair .
Case Study 2: Inflammatory Response Modulation
A study involving inflammatory models demonstrated that treatment with SB216763 led to a significant reduction in inflammatory markers in animal models subjected to induced inflammation. This highlights its potential role in managing inflammatory diseases .
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSGFHVFHSKIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182349 | |
Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280744-09-4 | |
Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280744-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 216763 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB216763?
A1: SB216763 is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does inhibition of GSK-3β by SB216763 affect the Wnt/β-catenin signaling pathway?
A2: GSK-3β typically phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, SB216763 prevents β-catenin degradation, leading to its accumulation in the cytoplasm and translocation to the nucleus. This activates the Wnt/β-catenin signaling pathway, influencing gene transcription. [, , , , , , ]
Q3: Does SB216763 interact with other targets besides GSK-3β?
A3: Research indicates that SB216763 can also act as a partial agonist of the aryl hydrocarbon receptor (AhR). [, , ] This interaction can induce the expression of cytochrome P450 1a1 (Cyp1a1), an enzyme involved in drug metabolism.
Q4: Is there any available spectroscopic data for SB216763?
A4: The provided abstracts do not include specific spectroscopic data (NMR, IR, MS) for SB216763.
Q5: Do the provided research papers discuss material compatibility, stability, or catalytic properties of SB216763?
A5: No, the focus of these papers is on the biological activity and therapeutic potential of SB216763, primarily as a GSK-3β inhibitor and its downstream effects. Information on material compatibility, stability under various conditions, or catalytic properties is not included in these studies.
Q6: Do the provided abstracts contain information related to computational chemistry, SAR studies, stability and formulation, or SHE regulations regarding SB216763?
A6: No, the abstracts primarily focus on the biological activity of SB216763 in various in vitro and in vivo models. They do not delve into computational modeling, structure-activity relationships, formulation strategies, or safety regulations.
Q7: What routes of administration have been investigated for SB216763 in the provided research?
A8: The research papers describe both systemic (intraperitoneal injection) and central (intracerebroventricular or intranasal administration) routes for SB216763. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。